Azaprocin

Analgesic Potency In Vivo Pharmacology Opioid Receptor Agonism

Researchers requiring a conformationally rigid mu-opioid receptor (MOR) agonist with intermediate potency between morphine and fentanyl analogs face limited sourcing options. Azaprocin (CAS 448-34-0), a bridged 3,8-diazabicyclo[3.2.1]octane derivative, fills this gap. - 10× morphine analgesic potency in rodent pain models (hot plate, tail flick) with rapid onset and short duration. - Ki = 50 nM at MOR; ideal for investigating receptor reserve, biased signaling, and PK/PD dissociation vs. morphine (Ki = 1.2 nM). - Validated SAR pathway: para-nitro substitution yields p-nitroazaprocin with 25× morphine potency. - XLogP3 = 2.8 enables comparative BBB penetration studies against less lipophilic opioids (e.g., morphine logP = 0.9). Supplied as a white crystalline solid (≥98% purity) with full analytical documentation. For R&D use only; not for human or veterinary use.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 448-34-0
Cat. No. B613836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaprocin
CAS448-34-0
SynonymsAzaprocin 448-34-0 1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one Azaprocine
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3
InChIInChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3
InChIKeyRKNSPEOBXHFNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaprocin: Mu-Opioid Agonist for Research


Azaprocin (CAS 448-34-0) is a synthetic mu-opioid receptor (MOR) agonist belonging to the 3,8-diazabicyclo[3.2.1]octane class of bridged piperazine derivatives [1]. Discovered in 1963 but never marketed, it exhibits approximately 10-fold greater analgesic potency than morphine in vivo and is characterized by a rapid onset and short duration of action [2]. Its unique bridged bicyclic scaffold, high lipophilicity (XLogP3-AA = 2.8), and distinct structure-activity relationship (SAR) profile make it a valuable tool compound for probing opioid receptor pharmacology and developing novel analgesics [3].

Why Azaprocin Cannot Be Substituted


Azaprocin is not interchangeable with morphine, fentanyl, or other common opioids due to its unique bridged 3,8-diazabicyclo[3.2.1]octane scaffold, which imposes conformational rigidity distinct from flexible linear opioids [1]. This structural constraint yields a SAR profile where even minor modifications (e.g., benzocondensation) drastically reduce mu-affinity, underscoring the critical role of cinnamyl side chain flexibility [1]. Furthermore, its balanced potency and short duration profile contrast with the ultra-potent/long-acting nature of fentanyl analogs, making it a specific tool for studying temporally constrained opioid signaling.

Azaprocin: Quantitative Differentiation


In Vivo Analgesic Potency

In classical analgesic assays, Azaprocin demonstrates approximately 10-fold greater potency than the gold-standard opioid morphine [1]. This established potency differentiation positions Azaprocin as a high-potency reference compound for studies requiring robust analgesic efficacy at lower doses.

Analgesic Potency In Vivo Pharmacology Opioid Receptor Agonism

Mu-Opioid Receptor Binding Affinity

In competitive radioligand binding assays using [3H]DAMGO on rat brain homogenates, Azaprocin exhibits a mu-opioid receptor Ki of 50 nM [1]. In contrast, morphine under comparable conditions displays a Ki of 1.2 nM [2]. Notably, Azaprocin's binding affinity is 42-fold lower than morphine's despite its 10-fold higher in vivo potency, highlighting a significant disconnect between receptor occupancy and functional efficacy that may involve differential receptor reserve, biased signaling, or pharmacokinetic factors.

Receptor Binding Ki Determination Competitive Radioligand Binding

Lipophilicity and CNS Penetration

Azaprocin possesses a computed XLogP3-AA value of 2.8 [1], which is approximately 3-fold higher than the logP of morphine (0.9) [2]. This increased lipophilicity is consistent with the reported faster onset of action for Azaprocin, as higher logP values generally correlate with enhanced passive diffusion across the blood-brain barrier.

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Properties

Derivative Potency and SAR

The 4'-nitro substituted derivative of Azaprocin (p-nitroazaprocin) demonstrates approximately 25-fold the analgesic potency of morphine, compared to the parent compound's 10-fold potency [1]. This 2.5-fold increase in potency upon para-nitro substitution provides a clear SAR handle for medicinal chemists seeking to modulate analgesic efficacy within the 3,8-diazabicyclo[3.2.1]octane scaffold.

Structure-Activity Relationship Derivative Comparison Opioid Potency

Conformational Flexibility Requirement

A study of benzocondensed rigid analogues of Azaprocin (Compound I) revealed that all synthesized compounds (series 1) exhibited mu-opioid receptor affinity lower than that of the parent Azaprocin [1]. This finding demonstrates that the flexibility of the cinnamyl side chain is critical for optimal receptor interaction, and that increased conformational constraint is detrimental to binding affinity.

Structure-Activity Relationship Conformational Analysis Mu-Opioid Receptor Affinity

Azaprocin: Key Applications


In Vivo Analgesic Reference Standard

Leverage Azaprocin's established 10-fold potency over morphine as a positive control or benchmark in rodent pain models (e.g., hot plate, tail flick) when evaluating novel opioid candidates [1]. Its potency level fills the gap between morphine and ultra-potent fentanyls, providing a useful reference for compounds in the intermediate potency range.

MOR Binding-Efficacy Mismatch Probe

Utilize Azaprocin (Ki = 50 nM) as a tool compound to study the phenomenon where in vivo potency does not correlate with in vitro binding affinity, as seen with morphine (Ki = 1.2 nM) [1][2]. This property makes it ideal for research into receptor reserve, biased signaling, and the role of pharmacokinetics in opioid analgesia.

Medicinal Chemistry Scaffold for Potency Tuning

Employ Azaprocin as a starting point for SAR-driven analog synthesis, capitalizing on the known 2.5-fold potency increase achievable via para-nitro substitution (p-nitroazaprocin, 25x morphine) [1]. This validated SAR pathway supports the design of focused libraries aimed at optimizing analgesic potency within the 3,8-diazabicyclo[3.2.1]octane core.

Lipophilicity-Driven CNS Penetration Model

Use Azaprocin (logP 2.8) in comparative studies with less lipophilic opioids like morphine (logP 0.9) to directly correlate increased logP with faster onset of action and brain distribution kinetics [1][2]. This application is particularly valuable for understanding and optimizing the blood-brain barrier penetration of opioid analgesics.

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